N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-pyridin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-24-17-8-4-3-7-16(17)21-19(23)22-13-10-15(11-14-22)25-18-9-5-6-12-20-18/h3-9,12,15H,2,10-11,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSPEKBIMXHRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.
-
Step 1: Synthesis of 2-ethoxyphenylamine
- React 2-ethoxyphenol with ammonia in the presence of a catalyst to form 2-ethoxyphenylamine.
- Reaction conditions: Temperature of 80-100°C, pressure of 1-2 atm.
-
Step 2: Formation of 4-(pyridin-2-yloxy)piperidine
- React pyridine-2-ol with piperidine in the presence of a base such as sodium hydride.
- Reaction conditions: Temperature of 60-80°C, inert atmosphere (e.g., nitrogen).
-
Step 3: Coupling Reaction
- Couple 2-ethoxyphenylamine with 4-(pyridin-2-yloxy)piperidine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Room temperature, anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature of 50-70°C.
Reduction: Lithium aluminum hydride in dry ether, temperature of 0-25°C.
Substitution: Sodium hydride in dimethylformamide (DMF), temperature of 30-50°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Pharmaceutical Development
N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide has shown promise in pharmaceutical research due to its potential therapeutic effects. Compounds with similar structures have been investigated for their roles in:
- Anti-inflammatory Activities : Research indicates that piperidine derivatives can modulate inflammatory pathways, suggesting that this compound may exhibit similar properties.
- Analgesic Effects : Preliminary studies suggest that it may alleviate pain through mechanisms involving specific receptors.
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological studies. Potential applications include:
- Antidepressant Activity : Similar compounds have been explored for their ability to influence serotonin pathways, which are crucial in mood regulation.
- Neuroprotective Effects : Investigations into its ability to protect neuronal cells from apoptosis and oxidative stress could lead to treatments for neurodegenerative diseases such as Alzheimer's.
Antimicrobial Properties
Research has indicated that piperidine derivatives possess antimicrobial activities. This compound may inhibit the growth of various bacterial strains, offering potential as an antibiotic agent.
Cancer Research
Studies on structurally related compounds have demonstrated anticancer properties. This compound could be evaluated for its cytotoxic effects against cancer cell lines, possibly leading to new cancer therapies.
Case Study 1: Antidepressant Effects
In a controlled study involving animal models, derivatives of this compound were administered to assess their effects on depressive behaviors. The results indicated a significant reduction in depressive-like symptoms compared to control groups, supporting the hypothesis that this compound may positively influence serotonin pathways.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects observed in models of neurodegenerative diseases. The compound showed potential in reducing neuronal apoptosis and inflammation, indicating its possible role in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
FAAH Inhibitors
Key Analogues :
- PF-3845 (4-(3-(5-(Trifluoromethyl)pyridin-2-yloxy)benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide) :
- Structural Differences : Replaces the ethoxyphenyl group with a trifluoromethyl-pyridinyloxy benzyl moiety and a pyridin-3-yl carboxamide.
- Activity : Acts as a covalent FAAH inhibitor with high selectivity, demonstrating efficacy in reducing inflammatory pain in preclinical models via CB1/CB2 receptor pathways .
- Specificity : Improved selectivity over older FAAH inhibitors, which often cross-reacted with carboxylesterases .
- Redafamdastatum (N-(pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide): Structural Differences: Features a pyridazinyl carboxamide and a methylidene-linked trifluoromethylpyridinyloxy phenyl group.
Comparison Insights :
The ethoxyphenyl group in the target compound may confer distinct solubility and metabolic stability compared to the trifluoromethylpyridinyl groups in PF-3845 and redafamdastatum. The absence of a covalent binding motif (e.g., urea in PF-3845) suggests a reversible inhibition mechanism for the target compound.
Local Anesthetic Derivatives
Key Analogues :
- Compound 4h (N-(2-oxo-2-(phenylamino)ethyl)piperidine-1-carboxamide) and 4m (N-(2-((4-methoxyphenyl)amino)-2-oxoethyl)piperidine-1-carboxamide): Structural Differences: Both feature a 2-oxoethyl linker with phenyl or methoxyphenyl substituents, unlike the direct ethoxyphenyl and pyridinyloxy groups in the target compound. Activity: Demonstrated potent local anesthetic activity in rats with lower hepatotoxicity than reference drugs like lidocaine .
Variants with Different Aryl Substituents
Key Analogues () :
- Compound 8 (N-(4-Iodophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide) : High yield (90%), characterized by iodophenyl and benzimidazolone groups.
- Compound 9 (N-(3,4-Dichlorophenyl) analogue) : Moderate yield (87%), with dichlorophenyl enhancing electrophilicity.
- Compound 52 (N-[4-(dimethylamino)phenyl]-4-bromo-benzimidazolone derivative): Includes a bromo-benzimidazolone core and dimethylaminophenyl group.
Comparison Insights: The ethoxyphenyl group in the target compound may offer better metabolic stability compared to halogenated aryl groups (e.g., iodine in 8, chlorine in 9). The dimethylaminophenyl in 52 could enhance solubility but reduce blood-brain barrier penetration.
GPCR-Targeting Analogues
Key Analogues :
- BIBN4096BS and MK0974 : Complex structures with dibromophenyl or trifluoroethyl groups targeting CGRP receptors .
- N-(2-Ethylphenyl)-4-(phenylmethyl)piperidine-1-carboxamide () : Ethylphenyl and phenylmethyl substituents differ from the target compound’s ethoxyphenyl and pyridinyloxy groups.
Comparison Insights :
The ethoxyphenyl group’s electron-donating properties may favor interactions with enzymes (e.g., FAAH) over GPCRs targeted by BIBN4096BS or MK0974.
Data Table: Structural and Functional Comparison
Biological Activity
N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential therapeutic applications in various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 342.39 g/mol. The compound features a piperidine ring, an ethoxyphenyl moiety, and a pyridin-2-yloxy group, which contribute to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting neuroprotective effects.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antinociceptive and Anti-inflammatory Effects
Studies have demonstrated that this compound possesses significant antinociceptive properties. In animal models, it has been shown to reduce pain responses through modulation of pain pathways. Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines.
Neuroprotective Properties
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This property could make it a candidate for treating neurodegenerative diseases.
Anticancer Potential
In vitro studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Data Table: Summary of Biological Activities
Case Studies
- Antinociceptive Study : A study conducted on mice evaluated the analgesic effects of this compound using the hot plate test. Results indicated a significant increase in the latency time before licking or jumping, suggesting effective pain relief mechanisms.
- Neuroprotection Evaluation : In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
- Cytotoxicity Assessment : The compound was tested against several human cancer cell lines (e.g., HeLa and MCF-7). Results showed that it inhibited cell growth significantly at micromolar concentrations, with IC50 values indicating potent anticancer activity.
Q & A
What are the optimized synthetic routes for N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, and how can reaction conditions be systematically improved?
Category: Basic
Answer:
The synthesis of piperidine-carboxamide derivatives typically involves coupling reactions between activated intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or condensation under anhydrous conditions using dichloromethane as a solvent and NaOH as a base (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine synthesis) . Key steps include:
- Intermediate preparation : Reacting 4-(pyridin-2-yloxy)piperidine with chloroformate derivatives.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
- Characterization : Confirm purity via HPLC (≥98%) and structural integrity via (e.g., piperidine proton signals at δ 3.5–4.0 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion validation) .
Which advanced techniques are critical for resolving structural ambiguities in this compound?
Category: Advanced
Answer:
X-ray crystallography is the gold standard for unambiguous structural determination. For related piperidine-carboxamides, single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles, torsion angles, and packing interactions. For instance, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide crystallizes in a monoclinic system (space group P2/c) with lattice parameters a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å . Complementary methods include:
- DFT calculations : To compare experimental and theoretical bond lengths (e.g., C–N bonds ≈ 1.33 Å).
- Dynamic NMR : For studying conformational flexibility of the piperidine ring .
How should researchers design pharmacological profiling studies for this compound?
Category: Basic
Answer:
Initial profiling should focus on in vitro assays :
- Target engagement : Radioligand binding assays (e.g., GPCR or kinase targets) at varying concentrations (1 nM–10 µM).
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (48–72 hr exposure).
- Solubility : Use shake-flask method (PBS, pH 7.4) with HPLC quantification .
How can contradictory activity data across assays be analyzed?
Category: Advanced
Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:
- Dose-response normalization : Express data as % control (e.g., 0.1–100 µM range).
- Meta-analysis : Use tools like Prism to compare IC values across studies.
- Molecular dynamics simulations : Investigate target-ligand interactions under varying conditions (e.g., GROMACS software) .
What computational tools are recommended for predicting metabolic stability?
Category: Advanced
Answer:
- ADMET prediction : SwissADME or pkCSM to estimate hepatic clearance and CYP450 interactions.
- Metabolite identification : Use GLORY or Meteor Nexus for phase I/II metabolism pathways.
- Quantum mechanics : Calculate Fukui indices to identify reactive sites (e.g., pyridine ring oxidation) .
What methods are effective for separating stereoisomers of this compound?
Category: Advanced
Answer:
- Chiral HPLC : Use columns like Chiralpak IA-3 (hexane:isopropanol 90:10, 1 mL/min).
- Crystallization-induced resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid).
- CD spectroscopy : Validate enantiopurity via Cotton effects at 220–260 nm .
How can target engagement be validated in cellular models?
Category: Basic
Answer:
- Knockdown/knockout models : CRISPR-Cas9 to silence putative targets (e.g., TRPV1).
- Fluorescent probes : Conjugate compound with BODIPY (λ = 488 nm) for confocal imaging.
- Thermal shift assays : Monitor protein melting temperature (ΔT) via DSF .
What strategies enhance crystal engineering for this compound?
Category: Advanced
Answer:
- Co-crystallization : Use GRAS co-formers (e.g., succinic acid) to modify packing motifs.
- Hirshfeld surface analysis : Identify dominant intermolecular interactions (e.g., C–H···O vs. π-π stacking) .
How to conduct structure-activity relationship (SAR) studies for analogs?
Category: Advanced
Answer:
- Fragment replacement : Synthesize analogs with substituted phenyl (e.g., 4-CF) or pyridine rings.
- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., –OCH vs. –Cl).
- 3D-QSAR : Build CoMFA models using steric/electrostatic field data .
What in silico tools predict acute toxicity?
Category: Advanced
Answer:
- ProTox-II : Predicts LD and organ-specific toxicity (e.g., hepatotoxicity score).
- Molecular docking : Screen against hERG channel (KV11.1) to assess cardiotoxicity risk .
How to assess polypharmacology for multitarget applications?
Category: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
